molecular formula C13H11BrN2 B053558 4-Bromo-4'-methylazobenzene CAS No. 92022-25-8

4-Bromo-4'-methylazobenzene

Cat. No. B053558
CAS RN: 92022-25-8
M. Wt: 275.14 g/mol
InChI Key: LGWTZWOYTWCEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-4’-methylazobenzene is a chemical compound with the molecular formula C13H11BrN2. It has an average mass of 275.144 Da and a monoisotopic mass of 274.010559 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of 4-Bromo-4’-methylazobenzene or similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The radical mechanism is emphasized in these methodologies, which can be used without the presence of expensive and sophisticated reactors or lamps .


Molecular Structure Analysis

The molecular structure of 4-Bromo-4’-methylazobenzene can be analyzed using various methods such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . These approaches provide a detailed representation of the molecule’s shape and properties within its crystalline environment .


Chemical Reactions Analysis

The bromoaryl group of 4-Bromo-4’-methylazobenzene may be coupled with other compounds in a Sonogashira coupling to form other complex compounds . More detailed reaction analysis would require specific experimental data.


Physical And Chemical Properties Analysis

4-Bromo-4’-methylazobenzene has a molecular weight of 275.14 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental data.

Safety And Hazards

While specific safety data for 4-Bromo-4’-methylazobenzene was not found, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of novel photoactive molecules like 4-Bromo-4’-methylazobenzene is crucial for the advancement of next-generation light-responsive smart materials . These materials have a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .

properties

IUPAC Name

(4-bromophenyl)-(4-methylphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWTZWOYTWCEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-methylazobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Nomura - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
1) Twelve bromo-methylazobenzenes have been synthesized by the reactions of Grignard reagents with zinc chloride double salts of diazonium compounds. Ten of them are new …
Number of citations: 18 www.journal.csj.jp
CJ Byrne - 1986 - ir.canterbury.ac.nz
… mild conditions under which the 3-methylderivative reacted, thus bromination failed with bromine in acetic acid, but proceeded with neat bromine to give 4-bromo-4'methylazobenzene. …
Number of citations: 3 ir.canterbury.ac.nz

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